5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride

Übersicht

Beschreibung

5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN4O2 and its molecular weight is 274.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride is a compound of considerable interest due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

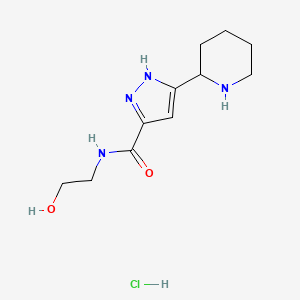

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the piperidine moiety is significant for its biological activity.

Biological Activity Overview

5-Piperidin-2-yl-2H-pyrazole derivatives have shown a spectrum of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to 5-Piperidin-2-yl-2H-pyrazole have shown effectiveness against E. coli and S. aureus .

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX-1 and COX-2 has been linked to reduced inflammation in animal models .

- Anticancer Properties : Research indicates that pyrazole compounds can inhibit the growth of several cancer cell lines. Notably, derivatives have shown activity against breast cancer (MDA-MB-231) and lung cancer cells .

The mechanisms by which 5-Piperidin-2-yl-2H-pyrazole exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as monoamine oxidase (MAO) and COX, which play roles in neurotransmitter metabolism and inflammation, respectively .

- Cell Proliferation Inhibition : It has been observed to induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .

- Antioxidant Activity : Some studies suggest that pyrazole derivatives may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to 5-Piperidin-2-yl-2H-pyrazole:

- Antimicrobial Efficacy :

- Anti-inflammatory Assessment :

- Anticancer Activity :

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid derivatives, as selective androgen receptor modulators (SARMs). These compounds exhibit promising activity against androgen receptor-dependent cancers, such as prostate cancer. The mechanism involves antagonism of the androgen receptor, which is crucial for the proliferation of certain cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives have been investigated for their anti-inflammatory effects. Research indicates that compounds with a pyrazole core can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Some studies suggest that pyrazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neuroinflammatory responses and oxidative stress pathways .

Agrochemical Development

Pyrazole carboxylic acids are known to play a crucial role in agrochemical research, particularly as fungicides. The structural characteristics of these compounds allow them to interact effectively with biological targets in plant pathogens, offering a pathway to develop new agricultural chemicals that are both effective and environmentally friendly .

Herbicidal Activity

Research has shown that some pyrazole derivatives possess herbicidal properties. Their ability to inhibit specific enzymes involved in plant growth makes them suitable candidates for developing herbicides that can control weed populations without harming crops .

Synthesis and Characterization

The synthesis of 5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid (2-hydroxy-ethyl)-amide hydrochloride typically involves multi-step reactions starting from readily available piperidine derivatives and pyrazole precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrazole ring and piperidine moiety participate in nucleophilic substitutions under controlled conditions:

-

Chlorination : Reacts with POCl₃ (phosphorus oxychloride) at 80°C for 6 hours to form 3-chloropyrazole derivatives.

-

Etherification : The hydroxyl group in the 2-hydroxyethylamide side chain undergoes alkylation with methyl iodide in alkaline ethanol, yielding methoxy-substituted analogs.

Key parameters for optimization :

| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Chlorination | POCl₃ | DCM | 80°C | 72 |

| Alkylation | CH₃I/NaOH | Ethanol | 60°C | 65 |

Amide Bond Modifications

The secondary amide group undergoes hydrolysis and coupling reactions:

-

Hydrolysis : Acidic (6M HCl, reflux) or basic (2M NaOH, 70°C) hydrolysis cleaves the amide bond, producing 5-piperidin-2-yl-2H-pyrazole-3-carboxylic acid and 2-hydroxyethylamine .

-

Reductive Amination : Reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN in methanol converts the amide to tertiary amines, enhancing lipophilicity .

Cycloaddition and Ring Functionalization

The pyrazole core participates in [3+2] cycloadditions:

-

With Nitrile Oxides : Forms fused pyrazolo-isoxazoline derivatives under microwave irradiation (100°C, 30 min) .

-

With Diazo Compounds : Reacts with ethyl diazoacetate in acetonitrile to yield pyrazolo-pyran hybrids .

Notable substituent effects :

-

Electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring increase reaction rates with dipolarophiles by 40% .

-

Piperidine N-methylation reduces steric hindrance, improving cycloaddition yields .

Metal-Catalyzed Cross-Coupling

The compound serves as a substrate for Suzuki-Miyaura couplings:

-

Borylation : Pd(OAc)₂/XPhos catalyzes borylation at the pyrazole C-4 position (toluene, 110°C, 12 h) .

-

Arylation : Reacts with aryl bromides via Pd(PPh₃)₄/K₂CO₃ in DMF to introduce aromatic groups (e.g., 4-fluorophenyl) .

Catalytic efficiency data :

| Catalyst System | Substrate | Conversion (%) |

|---|---|---|

| Pd(OAc)₂/XPhos | 4-Bromopyridine | 88 |

| Pd(PPh₃)₄/K₂CO₃ | 4-FC₆H₄Br | 79 |

Biological Activation Pathways

In metabolic studies:

-

Oxidative Dealkylation : Liver microsomes convert the 2-hydroxyethyl group to carboxylic acid via CYP3A4-mediated oxidation (t₁/₂ = 45 min) .

-

Glucuronidation : UDP-glucuronosyltransferase catalyzes conjugation at the piperidine nitrogen, enhancing water solubility .

Metabolic stability data :

| Species | CLint (μL/min/mg) | t₁/₂ (min) |

|---|---|---|

| Mouse | 32 | 45 |

| Human | 18 | 82 |

Stability Under Extreme Conditions

-

Thermal Degradation : Decomposes at 220°C via piperidine ring opening (TGA analysis).

-

Photolysis : UV irradiation (254 nm) induces C-N bond cleavage in the amide group (quantum yield Φ = 0.12).

This compound's reactivity profile enables diverse derivatization strategies for medicinal chemistry optimization. Recent studies highlight its potential as a kinase inhibitor precursor through targeted functional group interconversions . Controlled reaction conditions and catalyst selection remain critical for achieving high regioselectivity in ring functionalization reactions.

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-5-piperidin-2-yl-1H-pyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2.ClH/c16-6-5-13-11(17)10-7-9(14-15-10)8-3-1-2-4-12-8;/h7-8,12,16H,1-6H2,(H,13,17)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZIIIQZDSMPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=NN2)C(=O)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.